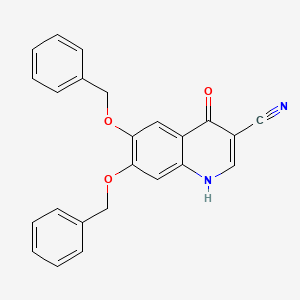
6,7-Bis(benzyloxy)-4-oxo-1,4-dihydroquinoline-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-Bis(benzyloxy)-4-oxo-1,4-dihydroquinoline-3-carbonitrile is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound features two benzyloxy groups at the 6 and 7 positions, a carbonitrile group at the 3 position, and a keto group at the 4 position of the quinoline ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Bis(benzyloxy)-4-oxo-1,4-dihydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes:
Starting Material: The synthesis begins with a suitable quinoline precursor.
Benzyloxy Group Introduction: The 6 and 7 positions of the quinoline ring are functionalized with benzyloxy groups through nucleophilic substitution reactions.
Carbonitrile Group Introduction: The carbonitrile group is introduced at the 3 position via a cyanation reaction, often using reagents like sodium cyanide or potassium cyanide.
Oxidation: The final step involves the oxidation of the 4 position to form the keto group, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
6,7-Bis(benzyloxy)-4-oxo-1,4-dihydroquinoline-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: Further oxidation can modify the quinoline ring or the benzyloxy groups.
Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium cyanide, potassium cyanide for cyanation; various nucleophiles for substitution reactions.
Major Products
Oxidation: Formation of quinoline derivatives with additional oxygen-containing functional groups.
Reduction: Formation of 6,7-Bis(benzyloxy)-4-hydroxy-1,4-dihydroquinoline-3-carbonitrile.
Substitution: Formation of quinoline derivatives with different substituents at the 6 and 7 positions.
Applications De Recherche Scientifique
6,7-Bis(benzyloxy)-4-oxo-1,4-dihydroquinoline-3-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-cancer, anti-inflammatory, and antimicrobial properties.
Biological Studies: Used as a probe to study enzyme interactions and cellular pathways.
Material Science: Investigated for its potential use in organic electronics and as a building block for complex organic materials.
Mécanisme D'action
The mechanism of action of 6,7-Bis(benzyloxy)-4-oxo-1,4-dihydroquinoline-3-carbonitrile depends on its specific application:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting or modulating their activity. The benzyloxy groups can enhance its binding affinity to biological targets.
Pathways Involved: It can affect various cellular pathways, including those involved in cell proliferation, apoptosis, and inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
6,7-Dimethoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile: Similar structure but with methoxy groups instead of benzyloxy groups.
6,7-Dihydroxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile: Hydroxy groups instead of benzyloxy groups.
4-Oxo-1,4-dihydroquinoline-3-carbonitrile: Lacks the benzyloxy groups.
Uniqueness
6,7-Bis(benzyloxy)-4-oxo-1,4-dihydroquinoline-3-carbonitrile is unique due to the presence of benzyloxy groups, which can significantly influence its chemical reactivity and biological activity. These groups can enhance lipophilicity, improve membrane permeability, and increase binding affinity to biological targets compared to similar compounds without benzyloxy groups.
Propriétés
IUPAC Name |
4-oxo-6,7-bis(phenylmethoxy)-1H-quinoline-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O3/c25-13-19-14-26-21-12-23(29-16-18-9-5-2-6-10-18)22(11-20(21)24(19)27)28-15-17-7-3-1-4-8-17/h1-12,14H,15-16H2,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWIOJJLOZSGDLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C3C(=C2)C(=O)C(=CN3)C#N)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;sulfane](/img/structure/B8090711.png)
![(3aS,8bS)-4-(4-(2,2-diphenylvinyl)phenyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole-7-carbaldehyde](/img/structure/B8090722.png)
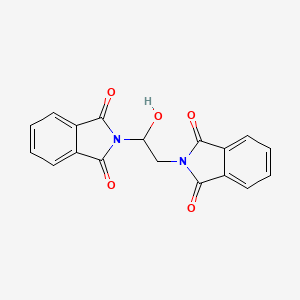
![(5-bromo-1H-indol-3-yl)-[(2R)-1-methylpyrrolidin-2-yl]methanol](/img/structure/B8090743.png)
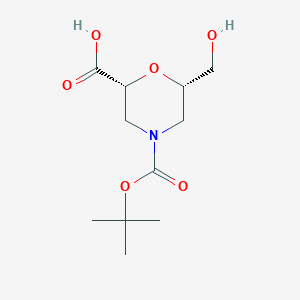
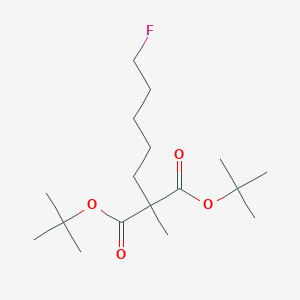
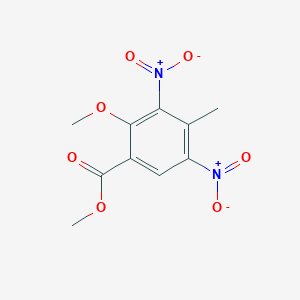

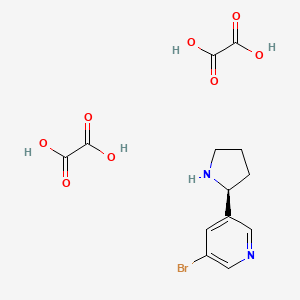
![(1S,2S,5R)-3-tert-butyl 2-methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,3-dicarboxylate](/img/structure/B8090799.png)
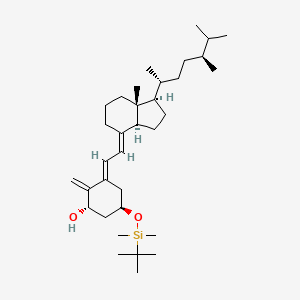
![1-(3-amino-4-methylphenyl)-9-bromobenzo[h][1,6]naphthyridin-2(1H)-one](/img/structure/B8090822.png)
![1-(3-amino-4-methylphenyl)-9-(furan-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one](/img/structure/B8090825.png)
![4-(4-((4-(benzo[d]thiazol-2-yl(cyano)Methyl)pyriMidin-1-iuM-2-yloxy)Methyl)benzyl)Morpholin-4-iuM (2,2,2-trifluoroacetate)](/img/structure/B8090833.png)
